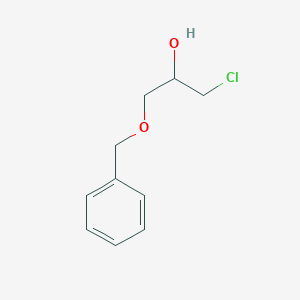

1-Benzyloxy-3-chloro-2-propanol

Description

BenchChem offers high-quality 1-Benzyloxy-3-chloro-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyloxy-3-chloro-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-phenylmethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXVYZMGZACQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399826 | |

| Record name | 1-BENZYLOXY-3-CHLORO-2-PROPANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13991-52-1 | |

| Record name | 1-BENZYLOXY-3-CHLORO-2-PROPANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzyloxy-3-chloro-2-propanol

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and detailed characterization of 1-Benzyloxy-3-chloro-2-propanol. This key chemical intermediate is pivotal in the synthesis of various pharmaceuticals, most notably as a precursor for beta-blockers.[1][2][3] This guide emphasizes the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific references.

Strategic Importance in Medicinal Chemistry

1-Benzyloxy-3-chloro-2-propanol (CAS No: 13991-52-1) is a versatile chlorohydrin building block.[4] Its primary significance lies in its role as a precursor to benzyl glycidyl ether and its subsequent derivatives, which are fundamental in the synthesis of aryloxypropanolamine-based β-adrenergic receptor blockers (beta-blockers).[1][2] Drugs like Propranolol, Bisoprolol, and Metoprolol contain this core structure.[3][5] The presence of a chiral center at the C2 position also makes it a valuable intermediate for the development of enantiomerically pure pharmaceuticals, where often only one enantiomer possesses the desired therapeutic activity.[3][5]

Synthesis: Acid-Catalyzed Ring-Opening of Benzyl Glycidyl Ether

The most direct and widely adopted synthesis of 1-Benzyloxy-3-chloro-2-propanol involves the acid-catalyzed ring-opening of benzyl glycidyl ether with a chloride source, typically hydrochloric acid. This method is efficient and proceeds under mild conditions.

Underlying Mechanism and Rationale

The reaction proceeds via an SN2-like mechanism. The epoxide oxygen is first protonated by the acid catalyst (H⁺), which significantly increases the electrophilicity of the ring carbons and makes the strained three-membered ring susceptible to nucleophilic attack.

-

Causality of Catalysis : Without the acid catalyst, the epoxide ring is not sufficiently activated to be opened by the chloride nucleophile, which is only moderately strong. Protonation creates a much better leaving group (a hydroxyl group vs. an alkoxide) upon ring-opening.[6][7]

-

Regioselectivity : The epoxide ring of benzyl glycidyl ether has a primary (C3) and a secondary (C2) carbon. Under acidic conditions, the nucleophilic chloride ion preferentially attacks the less sterically hindered primary carbon (C3). This SN2-like backside attack results in the formation of the primary chloride and the secondary alcohol, yielding the desired product, 1-Benzyloxy-3-chloro-2-propanol.[6][7]

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of 1-Benzyloxy-3-chloro-2-propanol.

Detailed Laboratory Protocol

This protocol is a self-validating system; successful execution at each step ensures the integrity of the final product.

-

Apparatus Setup : Equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice-water bath to maintain a low temperature.

-

Reaction Initiation : Dissolve benzyl glycidyl ether (1 equivalent) in an equal volume of chloroform or diethyl ether.

-

Acid Addition : Slowly add concentrated hydrochloric acid (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10°C.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting epoxide spot has disappeared.

-

Work-up : Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

-

Purification : The resulting crude oil is purified by fractional distillation under reduced pressure. This step is critical to remove unreacted starting materials and any regioisomeric byproducts.[8] The lower pressure is necessary to prevent thermal decomposition of the product at its high atmospheric boiling point.

Comprehensive Characterization

Structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic methods provides irrefutable evidence of the product's identity.

Characterization Workflow Diagram

Caption: A multi-technique workflow for the structural and purity validation.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for 1-Benzyloxy-3-chloro-2-propanol.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | ~7.30-7.40 ppm (m, 5H, Ar-H )~4.55 ppm (s, 2H, -O-CH₂ -Ph)~4.00 ppm (m, 1H, -CH (OH)-)~3.60-3.70 ppm (m, 4H, -CH₂ -Cl and -O-CH₂ -CH)~2.50 ppm (d, 1H, -OH , D₂O exchangeable) |

| ¹³C NMR (CDCl₃) | ~137 ppm (Ar C)~128.5 ppm (Ar CH)~128.0 ppm (Ar CH)~127.8 ppm (Ar CH)~73.5 ppm (-O-C H₂-Ph)~72.0 ppm (-O-C H₂-CH)~70.0 ppm (-C H(OH)-)~46.0 ppm (-C H₂-Cl) |

| FTIR (liquid film) | ~3400 cm⁻¹ (broad, O-H stretch)~3030 cm⁻¹ (sp² C-H stretch, aromatic)~2920, 2870 cm⁻¹ (sp³ C-H stretch, aliphatic)~1495, 1450 cm⁻¹ (C=C stretch, aromatic ring)~1100 cm⁻¹ (C-O stretch, ether & alcohol)~740, 700 cm⁻¹ (C-H bend, monosubstituted benzene)~650-750 cm⁻¹ (C-Cl stretch) |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 200/202 (in ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).Key Fragments: m/z 91 ([C₇H₇]⁺, tropylium ion), m/z 107 ([C₇H₇O]⁺, benzyloxy fragment).[9] |

Expert Interpretation of Spectra

-

¹H NMR : The multiplet around 4.00 ppm is the characteristic signal for the proton on the carbon bearing the hydroxyl group. The presence of the 5 aromatic protons and the benzylic singlet at ~4.55 ppm confirms the integrity of the benzyl protecting group.

-

¹³C NMR : The presence of eight distinct signals is consistent with the molecule's structure (four aromatic, four aliphatic). The DEPT-135 experiment can be used to distinguish CH₃/CH carbons (positive phase) from CH₂ carbons (negative phase), confirming the assignments.[10]

-

FTIR : The most telling feature is the broad absorption band around 3400 cm⁻¹, which is definitive for the hydroxyl group's O-H stretch.[11][12] The strong C-O ether stretch around 1100 cm⁻¹ is also a key indicator.

-

Mass Spectrometry : Observing the characteristic M⁺ and M+2 isotopic pattern for a monochlorinated compound is a critical validation point for the successful incorporation of chlorine.[13] The prominent fragment at m/z 91 is a hallmark of benzyl-containing compounds.[9]

Application in Pharmaceutical Synthesis: A Beta-Blocker Precursor

1-Benzyloxy-3-chloro-2-propanol is rarely the final product but rather a crucial intermediate. In drug development, it is typically converted into the corresponding epoxide, benzyl glycidyl ether, under basic conditions. This epoxide is then subjected to a nucleophilic ring-opening reaction with a suitable amine to install the side chain characteristic of beta-blockers.

Caption: Synthetic pathway from the chlorohydrin to a beta-blocker core structure.

This two-step sequence (chlorohydrin to epoxide to amino alcohol) is a cornerstone of beta-blocker synthesis.[1][5] Controlling the stereochemistry of the chlorohydrin is essential for producing single-enantiomer drugs, which can be achieved through chiral synthesis or enzymatic resolution of the racemic chlorohydrin.[3][5][14]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Benzyloxy-3-chloro-2-propanol is associated with the following hazards:

-

H302 : Harmful if swallowed.[4]

-

H315 : Causes skin irritation.[4]

-

H319 : Causes serious eye irritation.[4]

-

H335 : May cause respiratory irritation.[4]

Standard laboratory precautions are mandatory :

-

Handle only within a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

References

-

PrepChem.com. Synthesis of 1-chloro-3-benzyloxypropane. Available from: [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [Link]

-

Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. Available from: [Link]

-

MDPI. Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. Available from: [Link]

-

MDPI. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Available from: [Link]

-

PubMed. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. Available from: [Link]

-

PubMed Central (PMC). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. Available from: [Link]

-

Supporting Information. Copies of 1H, 13C, 19F NMR spectra. Available from: [Link]

-

PubChem. 1-Benzyloxy-3-chloro-2-propanol. Available from: [Link]

-

PrepChem.com. Synthesis of 1-chloro-3-phenoxy-2-propanol. Available from: [Link]

-

SIELC Technologies. 1-Allyloxy-3-chloro-2-propanol. Available from: [Link]

-

Biointerface Research in Applied Chemistry. Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous. Available from: [Link]

-

ACS Publications. Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. Available from: [Link]

- Google Patents. Ring opening etherification reaction method in two-step approach for synthesizing glycidol ether.

-

PrepChem.com. Synthesis of 3-Benzyloxy-1-propanol (14). Available from: [Link]

- Google Patents. Process for preparation of glycidyl ether.

-

pubs.rsc.org. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available from: [Link]

-

Natural Product Communications. Chromatography-mass spectrometry characterization of Peru Balsam. Available from: [Link]

-

Chemistry LibreTexts. 18.5: Reactions of Epoxides - Ring-opening. Available from: [Link]

-

PubMed Central (PMC). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available from: [Link]

-

NIST WebBook. 2-Propanol, 1-chloro-3-(1-naphthalenyloxy)-. Available from: [Link]

-

University of Calgary. 13C NMR of 1-Propanol. Available from: [Link]

-

OpenStax. 18.5 Reactions of Epoxides: Ring-Opening. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents. Available from: [Link]

-

ATB - Automated Topology Builder. (R)-1-Chloro-2-propanol. Available from: [Link]

-

ResearchGate. FTIR spectrum of 3-chloro-1,2-propanediol trifunctional initiator (a). Available from: [Link]

-

MDPI. Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol. Available from: [Link]

- Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

-

Organic Syntheses. DIRECT CHLORINATION OF ALCOHOLS: SYNTHESIS OF ETHYL 3-CHLORO-3-PHENYLPROPANOATE. Available from: [Link]

-

ResearchGate. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of β-adrenergic receptor blockers. Available from: [Link]

Sources

- 1. jmedchem.com [jmedchem.com]

- 2. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Benzyloxy-3-chloro-2-propanol | C10H13ClO2 | CID 4141006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hakon-art.com [hakon-art.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Propanol, 1-chloro-3-(1-naphthalenyloxy)- [webbook.nist.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Reactivity of 1-Benzyloxy-3-chloro-2-propanol with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-benzyloxy-3-chloro-2-propanol with various nucleophiles. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document elucidates the primary reaction pathways, mechanistic details, and practical experimental protocols. The core of this guide focuses on the intramolecular cyclization to form the key intermediate, benzyl glycidyl ether, and its subsequent regioselective ring-opening by nitrogen, sulfur, and other nucleophiles. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Versatile Chlorohydrin Building Block

1-Benzyloxy-3-chloro-2-propanol is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure, featuring a nucleophilic secondary alcohol and an electrophilic primary alkyl chloride, sets the stage for a unique and highly useful reactivity profile. The presence of the benzyl ether provides a stable protecting group for a primary alcohol functionality, which can be removed in later synthetic steps if required, adding to its versatility as a chiral building block.

The principal utility of this chlorohydrin lies in its role as a precursor to benzyl glycidyl ether, a reactive epoxide. This transformation and the subsequent ring-opening of the epoxide offer a robust and predictable method for the synthesis of 1,2-difunctionalized propanol derivatives, which are key structural motifs in many pharmaceuticals, including beta-blockers, and other biologically active molecules. This guide will delve into the nuances of these reactions, providing both a theoretical understanding and practical guidance for their application in the laboratory.

The Dominant Reaction Pathway: Intramolecular Epoxide Formation

Under basic conditions, the reactivity of 1-benzyloxy-3-chloro-2-propanol is dominated by an intramolecular S(_N)2 reaction. This process involves a two-step mechanism: a rapid acid-base reaction followed by a slower, rate-determining nucleophilic attack.

Step 1: Deprotonation (Fast) A base, typically a hydroxide or an alkoxide, rapidly deprotonates the secondary hydroxyl group to form an alkoxide intermediate.

Step 2: Intramolecular S(_N)2 Attack (Slow, Rate-Determining) The newly formed alkoxide acts as an internal nucleophile, attacking the adjacent carbon atom bearing the chlorine atom. This attack proceeds via a backside S(_N)2 mechanism, displacing the chloride ion and forming a strained three-membered ether ring, known as an epoxide. In this specific case, the product is benzyl glycidyl ether.

This intramolecular cyclization is highly favored due to the proximity of the reacting groups, a concept often referred to as "neighboring group participation." Direct intermolecular S(_N)2 displacement of the chloride by an external nucleophile is generally not observed under these conditions, as the intramolecular pathway is kinetically more favorable.

Caption: Intramolecular formation of benzyl glycidyl ether.

Nucleophilic Ring-Opening of the Benzyl Glycidyl Ether Intermediate

The benzyl glycidyl ether formed in situ is a versatile electrophile. The significant ring strain of the epoxide makes it susceptible to ring-opening by a wide variety of nucleophiles. This reaction is the cornerstone of the synthetic utility of 1-benzyloxy-3-chloro-2-propanol, providing access to a diverse array of β-substituted alcohols.

Regioselectivity of the Nucleophilic Attack

The nucleophilic ring-opening of an unsymmetrical epoxide like benzyl glycidyl ether can, in principle, yield two different regioisomers. However, under neutral or basic/nucleophilic conditions, the reaction proceeds with high regioselectivity. The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. This is a classic S(_N)2 mechanism where steric hindrance is the dominant controlling factor. Therefore, nucleophiles will almost exclusively attack the terminal (C3) carbon, leading to the formation of 1-benzyloxy-3-(nucleophil)-2-propanol derivatives.

Caption: Regioselectivity of nucleophilic attack on benzyl glycidyl ether.

Reaction with Nitrogen Nucleophiles (Aminolysis)

The reaction of 1-benzyloxy-3-chloro-2-propanol with amines is a highly effective method for the synthesis of β-amino alcohols, which are important intermediates for various biologically active compounds.[1] This reaction is typically performed as a one-pot synthesis where the chlorohydrin is first converted to the epoxide with a base, followed by the addition of the amine.

The reactivity of the amine nucleophile plays a significant role in the reaction conditions required. Primary and secondary aliphatic amines are generally more nucleophilic and react readily with the epoxide, often without the need for a catalyst. Aromatic amines, being less nucleophilic, may require higher temperatures or the use of a catalyst to achieve reasonable reaction rates.

Table 1: Representative Conditions for Aminolysis

| Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | None | Ethanol | Reflux | 6 | >90 | General Protocol |

| Aniline | None | Water | 100 | 12 | ~85 | [2] |

| Morpholine | None | Methanol | 25 | 4 | >95 | General Protocol |

| Diethylamine | None | Neat | 60 | 8 | High | General Protocol |

Experimental Protocol: One-Pot Synthesis of 1-(Benzylamino)-3-(benzyloxy)propan-2-ol

-

Epoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-benzyloxy-3-chloro-2-propanol (1.0 eq) in a suitable solvent such as ethanol or methanol. Add a stoichiometric amount of a base (e.g., sodium hydroxide, 1.05 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of benzyl glycidyl ether.

-

Nucleophilic Addition: To the reaction mixture, add benzylamine (1.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure β-amino alcohol.

Reaction with Sulfur Nucleophiles (Thiolysis)

The ring-opening of benzyl glycidyl ether with thiol nucleophiles provides a straightforward route to β-hydroxy sulfides. These compounds are valuable intermediates in organic synthesis. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Table 2: Representative Conditions for Thiolysis

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | Triethylamine | Methanol | 25 | 2 | >95 | General Protocol |

| Benzyl Mercaptan | Sodium Methoxide | Methanol | 25 | 3 | High | General Protocol |

| 1-Dodecanethiol | Sodium Hydroxide | Ethanol/Water | 50 | 6 | High | General Protocol |

Experimental Protocol: Synthesis of 1-(Benzyloxy)-3-(phenylthio)propan-2-ol

-

Thiolate Formation: In a round-bottom flask, dissolve thiophenol (1.0 eq) in a suitable solvent like methanol. Add a catalytic amount of a base such as triethylamine or a stoichiometric amount of a stronger base like sodium methoxide.

-

Epoxide Addition: To this solution, add benzyl glycidyl ether (1.0 eq) dropwise at room temperature. (Note: Benzyl glycidyl ether can be prepared in situ from 1-benzyloxy-3-chloro-2-propanol as described in the aminolysis protocol).

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic and proceeds to completion within a few hours. Monitor the progress by TLC.

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) if a strong base was used. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the product can be purified by column chromatography.

Reaction with Azide Nucleophiles

The reaction with sodium azide is a valuable method for introducing an azido group, which can be further transformed into an amine via reduction or used in "click" chemistry reactions. The reaction of benzyl glycidyl ether with sodium azide proceeds smoothly to give 1-azido-3-(benzyloxy)propan-2-ol.

Experimental Protocol: Synthesis of 1-Azido-3-(benzyloxy)propan-2-ol

-

Reaction Setup: In a round-bottom flask, dissolve benzyl glycidyl ether (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Addition of Azide: Add sodium azide (1.5 eq) and a catalyst such as ammonium chloride (0.1 eq).

-

Reaction: Heat the mixture to reflux (around 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel.

Influence of the Benzyloxy Group

The benzyloxy group in 1-benzyloxy-3-chloro-2-propanol and its corresponding epoxide has several effects on the molecule's reactivity:

-

Steric Hindrance: The bulky nature of the benzyl group can influence the rate of nucleophilic attack. However, since the attack occurs at the terminal carbon of the epoxide, this effect is minimal on the regioselectivity.

-

Electronic Effects: The ether oxygen is weakly electron-withdrawing, which can slightly increase the electrophilicity of the epoxide carbons. However, this effect is generally not as significant as the steric factors in determining the outcome of the reaction.

-

Protecting Group: The primary role of the benzyloxy group is as a stable protecting group for the primary alcohol. It is robust under the basic conditions required for epoxide formation and ring-opening. It can be selectively removed later in a synthetic sequence via catalytic hydrogenolysis, which is a significant advantage in multi-step syntheses.

Conclusion

1-Benzyloxy-3-chloro-2-propanol is a valuable and versatile synthetic intermediate. Its reactivity is primarily dictated by a facile, base-mediated intramolecular cyclization to form benzyl glycidyl ether. This key epoxide intermediate undergoes highly regioselective ring-opening with a wide range of nucleophiles, including amines, thiols, and azides, to produce β-substituted propanol derivatives. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and scientists to effectively utilize this compound in the development of new pharmaceuticals and other complex organic molecules. The predictability of the reaction outcomes, coupled with the stability of the benzyloxy protecting group, ensures that 1-benzyloxy-3-chloro-2-propanol will remain a relevant and powerful tool in the arsenal of the synthetic chemist.

References

- Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Inorganic Chemistry, 2(2).

-

PubChem. (n.d.). 1-Benzyloxy-3-chloro-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

- Azizi, N., & Saidi, M. R. (2005). The mild aminolysis of a variety of epoxides in water gave β-amino alcohols with high selectivity and in excellent yields in the absence of any catalyst. Organic Letters, 7(17), 3649–3651.

- Kureshy, R. I., et al. (2014). A readily synthesized chiral sulfinamide based organocatalyst enables an asymmetric ring-opening (ARO) reaction of meso epoxides with anilines in high yields of with excellent enantioselectivity at room temperature. Organic Letters, 16(10), 2798-2801.

- Chakraborti, A. K., et al. (2007). Zinc(II) perchlorate hexahydrate is a highly efficient catalyst for the opening of epoxides by amines affording 2-amino alcohols in high yields under solvent-free conditions and with excellent chemo-, regio-, and stereoselectivities. The Journal of Organic Chemistry, 72(10), 3713-3722.

- Azizi, N., & Saidi, M. R. (2005).

- Fringuelli, F., Pizzo, F., & Vaccaro, L. (2001). A mild and efficient synthesis of β-amino alcohols by aminolysis of epoxides in water. The Journal of Organic Chemistry, 66(13), 4719-4722.

- Olah, G. A., & Fung, A. P. (1981). Synthetic methods and reactions; 86. A convenient one-pot synthesis of β-amino alcohols from epoxides and amines. The Journal of Organic Chemistry, 46(18), 3533-3534.

Sources

The Cornerstone of Chirality: A Technical Guide to the Role of 1-Benzyloxy-3-chloro-2-propanol in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely a preference but a regulatory and efficacy-driven necessity.[1][2] Among the vast arsenal of chiral synthons available to chemists, 1-Benzyloxy-3-chloro-2-propanol has emerged as a uniquely versatile and reliable building block. Its trifunctional nature—a stable benzyl ether protecting group, a reactive chlorohydrin moiety, and a defined stereocenter—makes it a cornerstone intermediate, particularly in the synthesis of high-value pharmaceuticals. This guide provides a comprehensive overview of the strategic importance of 1-Benzyloxy-3-chloro-2-propanol, detailing its enantioselective preparation, its pivotal role in the synthesis of β-adrenergic blockers, and the underlying mechanistic principles that ensure stereochemical fidelity. We will explore field-proven protocols, analyze the causality behind experimental choices, and present data-driven insights to empower researchers in leveraging this critical molecule for asymmetric synthesis.

Chapter 1: The Strategic Advantage of 1-Benzyloxy-3-chloro-2-propanol

The demand for chiral building blocks stems from the stereospecific nature of biological systems; enantiomers of a drug can exhibit widely different pharmacological and toxicological profiles.[1][2] Therefore, establishing a stereocenter early and reliably in a synthetic sequence is a paramount objective. 1-Benzyloxy-3-chloro-2-propanol (Figure 1) is a C3 building block that masterfully addresses this challenge.

-

The Chiral Core: The secondary alcohol at the C2 position provides the crucial stereocenter. Once this center is set in an enantiomerically pure form, it can direct the stereochemistry of subsequent transformations.

-

The Benzyl Protecting Group: The primary alcohol at C1 is masked as a benzyl ether. This group is exceptionally stable under a wide range of reaction conditions, including the basic conditions required for subsequent steps, yet it can be readily removed via catalytic hydrogenation when needed.[3] This stability prevents unwanted side reactions, ensuring the integrity of the synthetic route.

-

The Halohydrin Functionality: The combination of a hydroxyl group and an adjacent chlorine atom is a latent epoxide. This functionality is the key to its reactivity, allowing for clean, intramolecular ring-closure to form a highly reactive glycidyl ether intermediate, or direct displacement of the chloride by a nucleophile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClO₂ | PubChem[4] |

| Molecular Weight | 200.66 g/mol | PubChem[4] |

| Appearance | Liquid | - |

| Key Functional Groups | Benzyl Ether, Secondary Alcohol, Alkyl Chloride | - |

Figure 1: Structure of 1-Benzyloxy-3-chloro-2-propanol. The molecule's key features—a chiral center, a protecting group, and a reactive handle—make it a powerful tool in asymmetric synthesis.

Chapter 2: Establishing the Stereocenter: Enantioselective Synthesis

The utility of 1-Benzyloxy-3-chloro-2-propanol is entirely dependent on its enantiomeric purity. While several methods for asymmetric synthesis exist, lipase-catalyzed kinetic resolution of the racemic mixture stands out as a robust, scalable, and highly efficient strategy.[5][6][7]

The Principle of Kinetic Resolution: Kinetic resolution exploits the ability of a chiral catalyst—in this case, a lipase enzyme—to acylate one enantiomer of the racemic alcohol faster than the other. The reaction is stopped at approximately 50% conversion, yielding a mixture of the highly enantioenriched acylated product and the unreacted, equally enantioenriched starting alcohol. These can then be easily separated.

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Field-Proven Protocol: Lipase-Catalyzed Resolution

This protocol describes a typical lipase-catalyzed kinetic resolution to obtain the (R)-enantiomer, a key precursor for (S)-β-blockers.[5]

Materials:

-

Racemic 1-Benzyloxy-3-chloro-2-propanol

-

Immobilized Lipase (e.g., Amano PS-IM from Pseudomonas cepacia)

-

Acyl Donor (e.g., vinyl acetate)

-

Organic Solvent (e.g., Toluene or Hexane)

Procedure:

-

Reaction Setup: To a flask, add racemic 1-benzyloxy-3-chloro-2-propanol (1.0 equiv) and the organic solvent.

-

Enzyme Addition: Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

-

Initiation: Add the acyl donor (0.5-0.6 equiv) and seal the flask.

-

Incubation: Place the reaction mixture in a shaker incubator at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess (ee) of both the remaining alcohol and the formed ester.

-

Work-up: Once the target conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the acetylated product can be separated by column chromatography to yield the pure, enantioenriched (R)-1-Benzyloxy-3-chloro-2-propanol.

| Enzyme | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | ee of (R)-Alcohol (%) | Reference |

| Amano PS-IM | Vinyl Acetate | Toluene | 40 | ~50 | >99 | [5] |

| Lipase from Pseudomonas fluorescens | Vinyl Acetate | Diisopropyl Ether | 30 | 50 | 96 (for (S)-enantiomer) | [6] |

| Pseudomonas sp. Lipase | Vinyl Acetate | Toluene | 30 | 30 | >99 | [6] |

Chapter 3: The Premier Application: Synthesis of (S)-β-Adrenergic Blockers

The most significant application of enantiopure 1-benzyloxy-3-chloro-2-propanol is in the synthesis of β-blockers, a class of drugs used to manage cardiovascular diseases. The pharmacological activity of these drugs resides almost exclusively in the (S)-enantiomer.[5] Using (R)-1-benzyloxy-3-chloro-2-propanol as the starting material provides an elegant and stereochemically controlled route to these vital medicines.

The Core Synthetic Strategy: A Two-Step Mechanistic Pathway

The conversion of the chlorohydrin to the final β-blocker is a masterclass in controlled reactivity, proceeding through an epoxide intermediate. This ensures high regioselectivity and preserves the stereochemical integrity established in the resolution step.

Step 1: Intramolecular Cyclization to (R)-Glycidyl Benzyl Ether The chlorohydrin is treated with a base (e.g., NaOH, NaH). The base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom in a classic Williamson ether synthesis. This Sₙ2 reaction proceeds with inversion of configuration at the carbon bearing the chlorine, but since the stereocenter is the adjacent carbon (C2), the stereochemistry of the epoxide is retained from the starting alcohol.

Step 2: Nucleophilic Ring-Opening of the Epoxide The resulting chiral epoxide, (R)-glycidyl benzyl ether, is then subjected to a nucleophilic attack by the desired amine (e.g., isopropylamine for propranolol). Under basic or neutral conditions, this Sₙ2 attack occurs at the sterically least hindered primary carbon of the epoxide.[8][9] This regioselectivity is crucial and is a key advantage of the epoxide route. The attack opens the three-membered ring, resulting in the final (S)-β-blocker.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. 1-Benzyloxy-3-chloro-2-propanol | C10H13ClO2 | CID 4141006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Introduction: A Versatile Chiral Synthon in Pharmaceutical Chemistry

An In-Depth Technical Guide to 1-Benzyloxy-3-chloro-2-propanol (CAS: 13991-52-1)

For Researchers, Scientists, and Drug Development Professionals

1-Benzyloxy-3-chloro-2-propanol is a key organic intermediate whose value in medicinal chemistry and drug development cannot be overstated. As a trifunctional molecule, it incorporates a protected hydroxyl group (benzyl ether), a reactive secondary alcohol, and a displaceable chlorine atom. This specific arrangement makes it an ideal precursor for the synthesis of more complex molecules, particularly those containing a chiral 1,2-propanolamine backbone. Such structures are central to a wide range of pharmacologically active agents, most notably the class of beta-adrenergic receptor blockers (β-blockers) used to manage cardiovascular diseases.[1][2]

The benzyl ether serves as a robust protecting group for the primary alcohol, allowing for selective reactions at the secondary alcohol or the chlorinated carbon.[3] This guide provides a comprehensive overview of the core properties, synthesis, spectral characteristics, and critical applications of 1-Benzyloxy-3-chloro-2-propanol, offering field-proven insights for its effective utilization in a research and development setting.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The properties of 1-Benzyloxy-3-chloro-2-propanol are summarized below.

| Property | Value | Source |

| CAS Number | 13991-52-1 | [4] |

| Molecular Formula | C₁₀H₁₃ClO₂ | [4] |

| Molecular Weight | 200.66 g/mol | [4] |

| IUPAC Name | 1-chloro-3-(phenylmethoxy)propan-2-ol | [4] |

| Synonyms | 1-(Benzyloxy)-3-chloropropan-2-ol, 3-Benzyloxy-1-chloro-2-propanol | [4] |

| Boiling Point | 104 °C @ 0.1 Torr | [5] |

| Density (Predicted) | 1.174 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 13.25 ± 0.20 | [5] |

| XLogP3 (Computed) | 1.5 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Synthesis of 1-Benzyloxy-3-chloro-2-propanol: A Strategic Approach

The synthesis of 1-Benzyloxy-3-chloro-2-propanol is typically achieved via the ring-opening of a suitable epoxide with a chloride source, or by the selective protection and subsequent chlorination of a triol. A common and efficient laboratory-scale synthesis involves the reaction of benzyl glycidyl ether with hydrochloric acid.

Core Logic of the Synthesis

The reaction hinges on the acid-catalyzed ring-opening of the epoxide. The protonation of the epoxide oxygen makes the ring susceptible to nucleophilic attack. In this case, the chloride ion (from HCl) acts as the nucleophile. The attack occurs preferentially at the less sterically hindered carbon (C3), leading to the desired 1-chloro-3-benzyloxy-2-propanol regioisomer. This regioselectivity is a key principle in epoxide chemistry.

Caption: Synthesis via acid-catalyzed epoxide ring-opening.

Detailed Experimental Protocol: Synthesis from Benzyl Glycidyl Ether

This protocol describes a robust method for synthesizing the title compound.

Materials:

-

Benzyl glycidyl ether

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzyl glycidyl ether (1 equivalent) in diethyl ether (approx. 2-3 mL per gram of ether). Cool the flask to 0 °C in an ice bath.

-

Acid Addition: Slowly add concentrated hydrochloric acid (1.1 equivalents) dropwise to the stirred solution via a dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.

-

Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of byproducts from potential polymerization or degradation.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide spot has disappeared.

-

Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold water.

-

Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize any remaining acid. Swirl gently and vent the separatory funnel frequently to release the CO₂ gas produced. Continue adding until the aqueous layer is neutral or slightly basic (test with pH paper).

-

Workup - Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Workup - Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Causality: The brine wash removes the bulk of the dissolved water from the organic phase, making the final drying step more efficient.

-

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel to yield pure 1-benzyloxy-3-chloro-2-propanol.

Spectroscopic Analysis

While publicly available spectra for 1-benzyloxy-3-chloro-2-propanol are scarce, its structure can be confidently predicted based on data from analogous compounds like 3-chloro-1,2-propanediol.[6]

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

-

δ 7.25-7.40 (m, 5H): Aromatic protons of the benzyl group.

-

δ 4.55 (s, 2H): Methylene protons of the benzyl group (-O-CH₂ -Ph).

-

δ 3.95-4.05 (m, 1H): Methine proton at the C2 position (-CH (OH)-).

-

δ 3.60-3.75 (m, 2H): Methylene protons adjacent to the chlorine atom (-CH₂ -Cl).

-

δ 3.50-3.60 (m, 2H): Methylene protons adjacent to the benzyloxy group (BnO-CH₂ -).

-

δ 2.5-3.0 (br s, 1H): Hydroxyl proton (-OH). This peak is broad and its position can vary; it will exchange with D₂O.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

-

δ 137-138: Quaternary aromatic carbon of the benzyl group.

-

δ 127-129: Aromatic CH carbons of the benzyl group.

-

δ 73-74: Methylene carbon of the benzyl group (-O-C H₂-Ph).

-

δ 70-72: Methylene carbon adjacent to the benzyloxy group (BnO-C H₂-).

-

δ 69-71: Methine carbon at the C2 position (-C H(OH)-).

-

δ 46-48: Methylene carbon adjacent to the chlorine atom (-C H₂-Cl).

Predicted IR Spectrum (Liquid Film):

-

~3400 cm⁻¹ (broad): O-H stretching of the alcohol.

-

~3030 cm⁻¹ (sharp): Aromatic C-H stretching.

-

~2850-2950 cm⁻¹ (sharp): Aliphatic C-H stretching.

-

~1450, 1495 cm⁻¹: Aromatic C=C stretching.

-

~1100 cm⁻¹ (strong): C-O ether stretching.

-

~700-750 cm⁻¹ (strong): C-Cl stretching.

Predicted Mass Spectrum (EI):

-

The molecular ion peak [M]⁺ at m/z 200 (³⁵Cl) and 202 (³⁷Cl) in an approximate 3:1 ratio would be expected, though it may be weak.

-

A prominent peak corresponding to the loss of the chloromethyl group [M - CH₂Cl]⁺.

-

A base peak at m/z 91 , corresponding to the tropylium cation [C₇H₇]⁺, which is characteristic of benzyl groups.

Application in Drug Development: Synthesis of β-Blocker Precursors

The primary utility of 1-benzyloxy-3-chloro-2-propanol is as a versatile intermediate for building the 3-aryloxy-1-amino-2-propanol core of β-blockers like propranolol.[1][7] The synthesis proceeds via a two-step sequence: formation of a key epoxide intermediate (benzyl glycidyl ether) followed by nucleophilic opening with an amine.

Step 1: Conversion to Benzyl Glycidyl Ether (Intramolecular Cyclization)

The chlorohydrin is readily converted to its corresponding epoxide, benzyl glycidyl ether, through an intramolecular Williamson ether synthesis.

Mechanism: A base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom and displacing it in an Sₙ2 reaction to form the three-membered ether ring.

Caption: Base-mediated cyclization to form the epoxide.

Detailed Protocol:

-

Reaction Setup: Dissolve 1-benzyloxy-3-chloro-2-propanol (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or methanol in a round-bottom flask.

-

Base Addition: Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.2 equivalents), either as a solid or a concentrated aqueous solution.

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The reaction is often complete when the mixture becomes homogeneous or a salt precipitate is fully formed.

-

Workup: Remove the solvent under reduced pressure. Add water and extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield benzyl glycidyl ether, which can be purified by distillation if necessary.[8]

Step 2: Synthesis of a Propranolol Analogue

The resulting benzyl glycidyl ether can then be reacted with an appropriate amine (e.g., isopropylamine for propranolol synthesis, after reaction with 1-naphthol) to form the final β-blocker structure. This highlights the role of the title compound as a masked glycidol equivalent. The use of chiral versions of 1-benzyloxy-3-chloro-2-propanol allows for the asymmetric synthesis of specific enantiomers of these drugs, which is critical as the pharmacological activity often resides in a single enantiomer.[9]

Safety and Handling

1-Benzyloxy-3-chloro-2-propanol is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10]

References

-

Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). MDPI. Available at: [Link]

-

Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. (n.d.). PubMed. Available at: [Link]

-

1-Benzyloxy-3-chloro-2-propanol. (n.d.). PubChem. Available at: [Link]

-

Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. (2022). NIH. Available at: [Link]

- Chemical synthesis method of 3-chloro-1-propanol. (n.d.). Google Patents.

-

Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. (2022). PubMed Central. Available at: [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. Available at: [Link]

-

Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 3-Benzyloxy-1-propanol (14). (n.d.). PrepChem.com. Available at: [Link]

-

Beta Blockers. (n.d.). NCBI Bookshelf. Available at: [Link]

- Process for preparation of glycidyl ether. (n.d.). Google Patents.

-

Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. (n.d.). PubMed Central. Available at: [Link]

Sources

- 1. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. 1-Benzyloxy-3-chloro-2-propanol | C10H13ClO2 | CID 4141006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Benzyloxy-3-Chloro-2-Propanol | 13991-52-1 [chemicalbook.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (S)-propranolol using (R)-1-Benzyloxy-3-chloro-2-propanol

Application Note: Stereospecific Synthesis of (S)-Propranolol

A Guided Protocol Utilizing (R)-1-Benzyloxy-3-chloro-2-propanol as a Chiral Precursor

Abstract

This document provides a comprehensive guide for the stereospecific synthesis of (S)-propranolol, a non-selective beta-adrenergic receptor antagonist. The therapeutic efficacy of propranolol resides almost exclusively in its (S)-enantiomer.[1][2] This protocol outlines a robust and reliable synthetic route starting from the commercially available chiral building block, (R)-1-Benzyloxy-3-chloro-2-propanol. The strategy involves two key transformations: a base-mediated intramolecular cyclization to form a chiral epoxide, followed by a regioselective nucleophilic ring-opening with isopropylamine. We will delve into the mechanistic underpinnings of each step, provide detailed, field-tested experimental protocols, and describe the necessary analytical methods for characterization and enantiomeric purity assessment.

Introduction and Synthetic Strategy

Propranolol is a cornerstone therapeutic agent for a range of cardiovascular conditions.[3] The molecule possesses a single stereocenter, and it is well-established that the (S)-enantiomer exhibits approximately 100 times greater beta-blocking activity than the (R)-enantiomer.[4] Consequently, the development of efficient enantioselective syntheses is of paramount importance in pharmaceutical manufacturing to maximize therapeutic benefit and minimize potential off-target effects.

The strategy detailed herein leverages the principles of chiral pool synthesis, where a readily available enantiopure starting material is used to introduce the desired stereochemistry into the final product. Our chosen precursor, (R)-1-Benzyloxy-3-chloro-2-propanol, provides the correct absolute configuration at the C2 position, which will become the hydroxyl-bearing stereocenter in the final propranolol molecule.

The overall synthetic workflow can be visualized as a three-stage process:

-

Epoxide Formation: Intramolecular cyclization of the starting chlorohydrin to yield (R)-1-(benzyloxy)-2,3-epoxypropane.

-

Aminolysis: Nucleophilic ring-opening of the chiral epoxide with isopropylamine.

-

Arylation & Deprotection (Conceptual Overview): While this guide focuses on the core aminolysis from a protected precursor, the complete synthesis to propranolol would involve reaction with 1-naphthol followed by deprotection. For clarity, this protocol synthesizes the key intermediate, (S)-1-(Benzyloxy)-3-(isopropylamino)propan-2-ol, which directly leads to (S)-propranolol. The key stereochemistry is set in the aminolysis step.

Mechanistic Insights: Controlling Stereochemistry

A deep understanding of the reaction mechanisms is critical to appreciating how the stereochemistry of the starting material is preserved and transferred to the final product.

Step 1: Epoxide Formation via Intramolecular Williamson Ether Synthesis

The formation of the epoxide from the chlorohydrin is a classic example of an intramolecular Williamson ether synthesis.[5]

-

Causality: A strong base, such as sodium hydroxide, is required to deprotonate the hydroxyl group of the chlorohydrin, forming a nucleophilic alkoxide ion.[6][7] This alkoxide then attacks the adjacent carbon atom bearing the chlorine leaving group in an intramolecular SN2 reaction.[8]

-

Stereochemistry: The stereocenter at C2 is not directly involved in this reaction (it is neither the nucleophile nor the electrophilic center), so its (R)-configuration is retained in the resulting epoxide, (R)-glycidyl benzyl ether.

-

Process Enhancement: The reaction involves two immiscible phases (aqueous NaOH and the organic substrate). A phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., benzyltriethylammonium chloride) is highly recommended. The PTC facilitates the transport of the hydroxide ion into the organic phase, dramatically accelerating the reaction rate under milder conditions.[9][10]

"start" [label=<

(R)-1-Benzyloxy-3-chloro-2-propanol

(R)-1-Benzyloxy-3-chloro-2-propanol

];

"intermediate" [label=<

Alkoxide Intermediate

Alkoxide Intermediate

];

"product" [label=<

(R)-Glycidyl benzyl ether

(R)-Glycidyl benzyl ether

];

"start" -> "intermediate" [label=" OH⁻"]; "intermediate" -> "product" [label=" Intramolecular SN2\n(-Cl⁻)"]; } endomd Caption: Mechanism of intramolecular epoxide formation.

Step 2: Regio- and Stereoselective Ring Opening

The reaction between the chiral epoxide and isopropylamine is the critical stereochemistry-defining step. This is a nucleophilic ring-opening reaction that proceeds via an SN2 mechanism.

-

Regioselectivity: The epoxide has two electrophilic carbons. Nucleophilic attack by the amine can, in principle, occur at either C2 or C3. Under neutral or basic conditions, the attack is sterically controlled. Isopropylamine, being a relatively small nucleophile, will preferentially attack the less sterically hindered terminal carbon (C3).[11][12] This regioselectivity is crucial for forming the correct constitutional isomer.

-

Stereospecificity: As with all SN2 reactions, the nucleophilic attack occurs from the backside, leading to an inversion of configuration at the electrophilic center.[11] Since the attack is at C3, this specific reaction does not alter the C2 stereocenter. However, in the broader synthesis of propranolol (starting from 1-naphthol and (R)-epichlorohydrin), the attack of the naphthoxide at C1 of the epoxide would be followed by the amine attacking C2, causing an inversion from (R) to (S). In our specified route, the stereochemistry at C2 is already set and remains untouched. The final product, (S)-1-(Benzyloxy)-3-(isopropylamino)propan-2-ol, has the desired (S) configuration because of the IUPAC naming priority changes, not because of an inversion at C2.

"start" [label=<

(R)-Glycidyl benzyl ether

(R)-Glycidyl benzyl ether

];

"nucleophile" [label=<

Isopropylamine

Isopropylamine

];

"product" [label=<

(S)-1-(Benzyloxy)-3-(isopropylamino)propan-2-ol

(S)-1-(Benzyloxy)-3-(isopropylamino)propan-2-ol

];

"nucleophile" -> "start" [style=invis]; {rank=same; "nucleophile"; "start"} "start" -> "product" [label=" SN2 Attack at C3\n(less hindered)"]; } endomd Caption: Regioselective nucleophilic ring opening.

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of (R)-Glycidyl benzyl ether

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Equiv. |

| (R)-1-Benzyloxy-3-chloro-2-propanol | 200.66 | 10.0 g | 49.8 mmol | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 3.0 g | 75.0 mmol | 1.5 |

| Benzyltriethylammonium Chloride (PTC) | 227.77 | 0.57 g | 2.5 mmol | 0.05 |

| Deionized Water | 18.02 | 15 mL | - | - |

| Diethyl Ether (for extraction) | 74.12 | ~100 mL | - | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-Benzyloxy-3-chloro-2-propanol (10.0 g), benzyltriethylammonium chloride (0.57 g), and diethyl ether (20 mL).

-

In a separate beaker, dissolve sodium hydroxide (3.0 g) in deionized water (15 mL). Caution: The dissolution is exothermic. Allow the solution to cool to room temperature.

-

Add the aqueous NaOH solution to the flask.

-

Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with diethyl ether (25 mL each).

-

Combine all organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil, (R)-Glycidyl benzyl ether, can be purified by vacuum distillation or used directly in the next step if TLC shows high purity. Expected Yield: ~8.0 g (98% crude).

Protocol 2: Synthesis of (S)-1-(Benzyloxy)-3-(isopropylamino)propan-2-ol

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Equiv. |

| (R)-Glycidyl benzyl ether (from Protocol 1) | 164.20 | 8.0 g | 48.7 mmol | 1.0 |

| Isopropylamine | 59.11 | 8.6 g (12.5 mL) | 145 mmol | 3.0 |

| Isopropanol (solvent) | 60.10 | 50 mL | - | - |

Procedure:

-

To a 100 mL round-bottom flask fitted with a reflux condenser, add the crude (R)-Glycidyl benzyl ether (8.0 g) and isopropanol (50 mL).

-

Carefully add isopropylamine (12.5 mL).

-

Heat the reaction mixture to reflux (~80-85 °C) and maintain for 5-7 hours. Monitor the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess isopropylamine and isopropanol under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel (using a gradient of dichloromethane/methanol as eluent) to yield the pure product as a viscous oil or low-melting solid. Expected Yield: ~9.3 g (85%).

Analytical Characterization and Validation

Ensuring the identity, purity, and stereochemical integrity of the synthesized (S)-propranolol is critical.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final product, matching the spectra with known literature values.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition.

Enantiomeric Purity Assessment: Chiral HPLC

The most crucial validation step is to determine the enantiomeric excess (ee%) of the final product. This is achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

| Parameter | Condition | Rationale |

| Column | Chiralcel OD-H or ChiralPak IA/IB | These columns, based on cellulose or amylose derivatives, are highly effective for separating β-blocker enantiomers.[13][14] |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (e.g., 80:20:0.1 v/v/v) | A normal-phase eluent system provides good resolution. Diethylamine is added as a basic modifier to improve peak shape for the amine-containing analyte.[13] |

| Flow Rate | 0.7 - 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 280-290 nm | The naphthalene ring of propranolol has a strong UV absorbance in this range.[14] |

| Expected Elution | The (S)-enantiomer typically elutes before the (R)-enantiomer on many common chiral columns.[13] This should be confirmed by injecting a standard of racemic propranolol and the pure (S)-isomer if available. |

Data Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers in the chromatogram: ee% = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) * 100

A successful synthesis should yield an ee% of >99%.

Conclusion

This application note details a reliable and stereocontrolled method for synthesizing (S)-propranolol's key precursor from (R)-1-Benzyloxy-3-chloro-2-propanol. The protocol emphasizes the mechanistic basis for stereochemical control, rooted in the principles of intramolecular SN2 cyclization and regioselective nucleophilic attack. By following the detailed experimental and analytical procedures, researchers can confidently produce the target compound with high yield and excellent enantiomeric purity, suitable for further applications in drug development and research.

References

-

Uchida, N., Itoh, T., & Tamai, G. (1990). Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase. Biomedical Chromatography, 4(4), 157-160. [Link]

-

White, D. E., & Jacobsen, E. N. (2014). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Tetrahedron, 70(36), 6175-6180. [Link]

-

Stošić, M. M., et al. (2019). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Journal of Hygienic Engineering and Design. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Journal of Medicinal and Medical Chemistry. (2023). A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]

-

Barros, D. R., et al. (2010). Enantiomeric Separation and Quantitative Determination of Propranolol in Tablets by Chiral High-Performance Liquid Chromatography. Analytical Letters, 43(10-11), 1696-1704. [Link]

-

Avesis. (n.d.). Determination of Enantiomers of Atenolol and Propranolol in Pharmaceutical Formulations by HPLC. [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. [Link]

-

Reddy, K. L., et al. (2009). Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. Chirality, 21(8), 745-750. [Link]

-

Neliti. (2021). Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. [Link]

-

JETIR. (2023). Contribution of phase transfer catalyst to green chemistry: A review. [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

-

YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

-

Omicsonline. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]

-

ResearchGate. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. [Link]

-

Springer. (n.d.). Application of phase transfer catalysis in the synthesis of low-molecular-weight epoxy resins. [Link]

-

Chapman University Digital Commons. (1990). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. [Link]

-

SciELO México. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. [Link]

-

Waters Corporation. (n.d.). Analytical Scale Isolation and Purification of Propranolol Impurities Including Nitrosamine Drug Substance Related Impurity (NDSRI). [Link]

-

MDPI. (2016). Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol. [Link]

-

MDPI. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. [Link]

-

Taylor & Francis Online. (2011). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. [Link]

-

Wikipedia. (n.d.). Discovery and development of beta-blockers. [Link]

-

R Discovery. (1997). Application of phase transfer catalysis in the synthesis of low‐molecular‐weight epoxy resins. [Link]

-

PubMed. (1991). Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. [Link]

-

Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

-

ACS Publications. (2024). Design of Organic–Inorganic Phase Transfer Hybrid Catalyst and Its Application in the Epoxidation of α-Olefins. [Link]

-

Waters Corporation. (n.d.). Analytical Scale Isolation and Purification of Propranolol Impurities Including Nitrosamine Drug Substance Related Impurity (NDSRI). [Link]

-

ResearchGate. (2011). Organocatalytic enantioselective synthesis of β-blockers: ( S)-propranolol and ( S)-naftopidil. [Link]

-

JOCPR. (2012). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. [Link]

-

Semantic Scholar. (2020). Research Article Facile Synthesis of Propranolol and Novel Derivatives. [Link]

-

ResearchGate. (2013). Enantioselective Separation of Propranolol by Chiral Activated Membranes. [Link]

- Patsnap. (n.d.). Synthesis method of propranolol hydrochloride.

-

PubMed. (2007). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. [Link]

-

ResearchGate. (2020). Facile Synthesis of Propranolol and Novel Derivatives. [Link]

-

Pendidikan Kimia. (n.d.). Purity Analysis of the Pharmaceuticals Naproxen and Propranolol: A Guided-Inquiry Laboratory Experiment in the Analytical Chemistry. [Link]

-

PubMed. (1982). Determination of impurities in propranolol hydrochloride by high-performance liquid chromatography on dynamically modified silica. [Link]

-

ResearchGate. (n.d.). Preparation and evaluation of propranolol molecularly imprinted solid-phase microextraction fiber for trace analysis of β-blockers in urine and plasma samples. [Link]

Sources

- 1. Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. jmedchem.com [jmedchem.com]

- 4. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. jetir.org [jetir.org]

- 10. fzgxjckxxb.com [fzgxjckxxb.com]

- 11. rroij.com [rroij.com]

- 12. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 13. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 14. tandfonline.com [tandfonline.com]

Enantioselective Synthesis of β-Blockers: A Detailed Application and Protocol Guide Utilizing 1-Benzyloxy-3-chloro-2-propanol

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of β-adrenergic blocking agents (β-blockers), with a strategic focus on the application of the chiral synthon, 1-Benzyloxy-3-chloro-2-propanol. The document is structured to provide researchers, scientists, and professionals in drug development with both the foundational principles and actionable experimental procedures necessary for the efficient and stereocontrolled synthesis of these vital pharmaceuticals. We will explore the causality behind experimental choices, from the selection of chiral catalysts to the optimization of reaction conditions, ensuring a robust and reproducible synthetic strategy.

Introduction: The Imperative of Chirality in β-Blockers

β-blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1] Their therapeutic action is derived from the blockade of β-adrenergic receptors, thereby mitigating the effects of catecholamines like adrenaline.[1] A critical aspect of β-blocker pharmacology is their stereochemistry. The majority of these drugs are chiral, and it is predominantly the (S)-enantiomer that exhibits the desired therapeutic activity, while the (R)-enantiomer is often less active or may contribute to undesirable side effects.[2][3][4] For instance, the (S)-enantiomer of propranolol is approximately 100 times more potent in its β-blocking activity than the (R)-enantiomer.[3][4] This stark difference in biological activity underscores the necessity for enantioselective synthesis to produce single-enantiomer drugs, enhancing their safety and efficacy.[1]

Traditional synthetic routes often produce racemic mixtures, necessitating challenging and often inefficient resolution steps to isolate the desired enantiomer.[1][5] Modern asymmetric synthesis, however, offers a more elegant and efficient approach to directly obtain enantiomerically pure compounds.[1] This guide focuses on a powerful strategy that employs the chiral building block, 1-Benzyloxy-3-chloro-2-propanol, to achieve high enantioselectivity in the synthesis of various β-blockers.

The Strategic Advantage of 1-Benzyloxy-3-chloro-2-propanol as a Chiral Synthon

1-Benzyloxy-3-chloro-2-propanol is a versatile chiral building block for the synthesis of a wide array of pharmaceutical compounds, including β-blockers.[6] Its utility stems from the presence of three key functional groups: a protected hydroxyl group (benzyloxy), a reactive chloromethyl group, and a stereocenter at the C2 position. The benzyloxy group serves as a robust protecting group for the primary alcohol, which can be readily removed in the final stages of the synthesis. The chloromethyl group provides a reactive site for the introduction of the aryloxy moiety characteristic of most β-blockers. Most importantly, the pre-defined stereochemistry at the C2 hydroxyl group dictates the final stereochemistry of the β-blocker, making it a powerful tool for asymmetric synthesis.

The use of a pre-synthesized chiral building block like enantiomerically pure (R)- or (S)-1-Benzyloxy-3-chloro-2-propanol can streamline the synthesis of a range of β-blockers, as the critical stereocenter is established early in the synthetic sequence.[7] This approach avoids the need for late-stage resolutions and often leads to higher overall yields and enantiomeric purity.

General Synthetic Workflow

The enantioselective synthesis of β-blockers using 1-Benzyloxy-3-chloro-2-propanol generally follows a convergent synthetic strategy. The key steps involve the coupling of the chiral synthon with an appropriate aromatic precursor (a phenol or its equivalent) and subsequent reaction with the desired amine.

Sources

- 1. jmedchem.com [jmedchem.com]

- 2. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of β-Amino Alcohols via Reaction of 1-Benzyloxy-3-chloro-2-propanol with Primary Amines

Introduction: The Strategic Importance of β-Amino Alcohols

β-amino alcohols are a pivotal class of organic compounds, distinguished by the presence of both an amino and a hydroxyl group separated by two carbon atoms. This structural motif is a cornerstone in a vast array of biologically active molecules and pharmaceutical agents. Their prevalence in natural products and their utility as chiral ligands and synthons in asymmetric synthesis underscore their significance in medicinal chemistry and drug development. The synthesis of β-amino alcohols is, therefore, a critical process for researchers and scientists in these fields.

This application note provides a detailed protocol for the synthesis of β-amino alcohols through the nucleophilic substitution reaction of 1-benzyloxy-3-chloro-2-propanol with primary amines. This method offers a versatile and reliable route to a diverse range of N-substituted 1-benzyloxy-3-amino-2-propanol derivatives, which are valuable intermediates for further chemical transformations.

Reaction Mechanism and Rationale

The core of this protocol is a nucleophilic substitution reaction, specifically an S(_N)2 mechanism. The primary amine, acting as the nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom in 1-benzyloxy-3-chloro-2-propanol. This backside attack leads to the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond.

The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated in situ. This prevents the protonation of the primary amine, which would render it non-nucleophilic. The choice of solvent is also crucial, with polar aprotic solvents generally favored to dissolve the reactants and facilitate the S(_N)2 pathway.

Caption: General workflow of the Sₙ2 reaction.

Materials and Methods

Materials:

-

1-Benzyloxy-3-chloro-2-propanol (CAS: 13991-52-1)

-

Primary amine (e.g., benzylamine, n-butylamine, etc.)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

-

NMR spectrometer

-

Mass spectrometer

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific primary amine used.

1. Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-benzyloxy-3-chloro-2-propanol (1.0 eq).

-

Dissolve the starting material in a suitable volume of anhydrous acetonitrile or DMF (approximately 5-10 mL per gram of starting material).

-

Add the primary amine (1.1-1.5 eq) to the solution. The slight excess of the amine helps to drive the reaction to completion.

-

Finally, add a non-nucleophilic base such as anhydrous potassium carbonate (2.0 eq) or triethylamine (1.5 eq). The base is crucial for scavenging the HCl produced during the reaction.

2. Reaction Execution:

-

Stir the reaction mixture at room temperature for 30 minutes to ensure homogeneity.

-